DL-AP5

NMDA receptor pharmacology Enantiomer potency Binding affinity

Discontinued or inconsistent supply of the racemic NMDA antagonist for LTP/synaptic plasticity studies can halt research. We provide DL-AP5 (CAS 76326-31-3) to resolve this. - Well-characterized competitive NMDA antagonist; the racemic mixture contains D-AP5, which is ~52-fold more potent than the L-isomer, enabling consistent, reproducible results. - Distinguishes NMDA receptor-dependent from -independent mechanisms; serves as a key comparator alongside use-dependent channel blockers in hypoxia/excitotoxicity models. - Validated for in vivo use via intracerebroventricular/intrastriatal administration, blocking NMDA-mediated behavioral and neuroendocrine responses.

Molecular Formula C5H12NO5P
Molecular Weight 197.13 g/mol
CAS No. 76326-31-3
Cat. No. B1666063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-AP5
CAS76326-31-3
Synonyms2-amino-5-phosphopentanoic acid
2-amino-5-phosphovaleric acid
APP acid
APV acid
Molecular FormulaC5H12NO5P
Molecular Weight197.13 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CP(=O)(O)O
InChIInChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)
InChIKeyVOROEQBFPPIACJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DL-AP5 (CAS 76326-31-3): A Competitive NMDA Antagonist for Synaptic Plasticity Research


DL-AP5 (2-Amino-5-phosphonopentanoic acid, also known as DL-APV) is the racemic mixture of a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It acts by competing with glutamate for the agonist binding site on the NMDA receptor complex . As a water-soluble, synthetic amino-phosphonate analog, DL-AP5 serves as a foundational pharmacological tool for investigating NMDA receptor function, particularly in studies of long-term potentiation (LTP), synaptic plasticity, and excitotoxicity .

Why DL-AP5 Cannot Be Replaced by Its Isomers or Other NMDA Antagonists in Critical Research


DL-AP5 is a racemic mixture of D-AP5 and L-AP5, two enantiomers with a substantial potency difference of approximately 52-fold . Substituting the racemate with the pure D-isomer (D-AP5) or L-isomer (L-AP5) can drastically alter experimental outcomes, as the L-isomer exhibits very weak NMDA antagonism and may engage other targets. Furthermore, the choice between competitive antagonists like DL-AP5 and use-dependent channel blockers like MK-801 is not arbitrary; their distinct mechanisms of action lead to different pharmacological profiles, particularly under specific physiological conditions like hypoxia [1]. These critical differences mandate a precise, evidence-based selection.

DL-AP5 Comparative Performance: Quantitative Differentiation from Analogs


Differential Antagonist Potency: D-AP5 vs. L-AP5

DL-AP5 is a racemic mixture of D-AP5 and L-AP5. The D-isomer is the active NMDA antagonist, displaying a binding affinity (Kd) of 1.4 µM. The L-isomer is significantly less potent as an NMDA antagonist . A direct comparison from supplier data indicates that D-AP5 has approximately 52-fold higher potency than L-AP5 .

NMDA receptor pharmacology Enantiomer potency Binding affinity

NMDA Receptor Binding Affinity: DL-AP5 Ki Value

DL-AP5 binds to the NMDA receptor in rat brain tissue with an inhibition constant (Ki) of 260 nM [1]. This value defines its affinity for the glutamate binding site on the receptor.

Binding affinity NMDA receptor Ki determination

Competitive vs. Non-Competitive Antagonism: DL-AP5 vs. MK-801 in Hypoxia

In a quantitative comparison of NMDA antagonists' ability to protect rat hippocampal slices from hypoxic functional failure, DL-AP5 and the non-competitive channel blocker MK-801 showed similar efficacy in promoting recovery, as measured by the return of evoked population spikes. The ED50 values for dl-AP5 and MK-801 were 7.7 µM and 4.5 µM, respectively [1]. Despite MK-801's higher affinity for the NMDA receptor, it was not significantly more potent than the competitive antagonist DL-AP5 in this pathophysiological model.

Excitotoxicity Hypoxia Neuroprotection NMDA antagonist comparison

Synaptic Plasticity Blockade: DL-AP5 in Leech CNS

In a study of synaptic plasticity in the leech central nervous system, the NMDA receptor antagonist DL-AP5 (AP-5) selectively blocked the induction of long-term potentiation (LTP) at the P-S synapse but failed to block homosynaptic LTP at the T-S synapse [1]. This differential effect reveals synapse-specific requirements for NMDA receptor activation in plasticity.

Long-term potentiation LTP Synaptic plasticity NMDA antagonist Leech CNS

Optimal Research Applications for DL-AP5 (CAS 76326-31-3)


Investigating NMDA Receptor-Dependent Synaptic Plasticity (LTP/LTD)

DL-AP5 is the standard tool for confirming the NMDA receptor dependence of long-term potentiation (LTP) and long-term depression (LTD) in brain slice electrophysiology. As demonstrated in Section 3, it can differentiate between distinct forms of LTP, making it essential for mechanistic studies of learning and memory at the synaptic level [1]. Researchers can rely on its well-characterized competitive antagonism to produce a reproducible and reversible block of NMDA-mediated synaptic responses.

Mechanistic Studies of Hypoxia and Excitotoxicity

For in vitro models of cerebral ischemia, hypoxia, or excitotoxicity, DL-AP5 provides a competitive antagonist option distinct from use-dependent blockers like MK-801. The evidence from Section 3 shows that DL-AP5 can be as effective as MK-801 in protecting neuronal function during hypoxia [2]. This makes it a critical comparator when probing the specific contributions of the glutamate binding site versus the ion channel pore in neurotoxic cascades.

In Vivo Studies of Hormonal Regulation and Behavior

DL-AP5 is validated for in vivo use in rodent models. As shown in the supporting literature, intracerebroventricular or intrastriatal administration of DL-AP5 effectively blocks NMDA receptor-mediated physiological and behavioral responses, such as the suppression of pulsatile luteinizing hormone (LH) release [3] or the induction of stereotypic sniffing [4]. Its water solubility facilitates preparation for in vivo delivery.

Technical Documentation Hub

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37 linked technical documents
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